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Cat. No.: B12047405 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and implementing

nicotinamide adenine dinucleotide (NADH)-linked enzyme assays. This powerful technique

allows for the continuous and sensitive measurement of enzyme activity for a wide range of

enzymes, including those that do not directly involve NADH or its oxidized form, NAD+. By

coupling the reaction of interest to an NADH-dependent dehydrogenase, the activity can be

monitored by measuring the change in absorbance at 340 nm.

Principle of NADH-Linked Assays
NADH has a distinct absorbance maximum at 340 nm, while NAD+ does not absorb

significantly at this wavelength.[1] NADH-linked assays leverage this property by coupling the

product of a primary enzymatic reaction to a secondary, NADH-dependent reaction. The rate of

NADH oxidation (decrease in absorbance at 340 nm) or NAD+ reduction (increase in

absorbance at 340 nm) is directly proportional to the activity of the primary enzyme, enabling

real-time kinetic measurements.[2][3]

A common example is an assay for an enzyme that produces adenosine diphosphate (ADP),

such as an ATPase. The ADP produced is used by pyruvate kinase (PK) to convert

phosphoenolpyruvate (PEP) to pyruvate. This pyruvate is then reduced to lactate by lactate

dehydrogenase (LDH), a reaction that oxidizes NADH to NAD+.[4] The resulting decrease in

absorbance at 340 nm is measured to quantify the ATPase activity.
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Caption: Principle of a coupled enzyme assay. [100 chars]

Application Note 1: Pyruvate Kinase (PK) Kinetic
Assay
This protocol details a continuous spectrophotometric assay for measuring the kinetic activity of

Pyruvate Kinase (PK). PK catalyzes the final step in glycolysis, converting

phosphoenolpyruvate (PEP) and ADP into pyruvate and ATP.[5] The assay couples the

production of pyruvate to its reduction to lactate by lactate dehydrogenase (LDH), which
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simultaneously oxidizes NADH to NAD+.[2][6] The rate of NADH oxidation is monitored as a

decrease in absorbance at 340 nm.[7]

Prepare Stock Solutions:

Assay Buffer: 50 mM HEPES or Imidazole buffer, pH 7.5, containing 100 mM KCl and 10

mM MgCl₂.[8]

ADP Stock: 100 mM in deionized water, pH adjusted to 7.0. Store at -20°C.[2]

PEP Stock: 100 mM in deionized water. Store at -20°C.[2][8]

NADH Stock: 10 mM in assay buffer. Prepare fresh and protect from light. Store on ice.[2]

[9]

LDH Stock: A high-activity stock solution (e.g., 1000-1500 U/mL) in buffer. Store at 4°C.[7]

PK Enzyme: Dilute purified PK enzyme in cold assay buffer to a working concentration that

gives a linear rate of absorbance change between 0.02-0.08 ΔA/minute.[7]

Assay Procedure (for a 1 mL cuvette):

Set a spectrophotometer to 340 nm and equilibrate the sample holder to 25°C or 37°C.[7]

In a 1 mL cuvette, prepare the reaction mixture by adding the components in the order

listed in Table 1. Mix gently by inversion after adding each component.

Incubate the mixture in the spectrophotometer for 3-5 minutes to achieve temperature

equilibrium and record a baseline rate.[7][10]

Initiate the reaction by adding the diluted PK enzyme.

Immediately start recording the absorbance at 340 nm every 10-15 seconds for 3-5

minutes.

Ensure the initial linear portion of the curve is used for rate calculation.[7]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC12378421/
https://www.creative-enzymes.com/service/enzyme-activity-measurement-for-pyruvate-kinase_77.html
https://www.worthington-biochem.com/products/pyruvate-kinase/assay
https://cmbe.engr.uga.edu/assays/pyruvatekinase.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC12378421/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12378421/
https://cmbe.engr.uga.edu/assays/pyruvatekinase.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC12378421/
https://home.sandiego.edu/~josephprovost/Biochem%20Lab%20MDH%20Real%20Time%201ml%20Assay%20Protocol%20F21.pdf
https://www.worthington-biochem.com/products/pyruvate-kinase/assay
https://www.worthington-biochem.com/products/pyruvate-kinase/assay
https://www.worthington-biochem.com/products/pyruvate-kinase/assay
https://www.worthington-biochem.com/products/pyruvate-kinase/assay
https://www.worthington-biochem.com/products/lactate-dehydrogenase/assay
https://www.worthington-biochem.com/products/pyruvate-kinase/assay
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12047405?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reagent
Stock
Concentration

Volume for 1 mL
Assay

Final
Concentration

Assay Buffer 1x 850 µL 1x

ADP 100 mM 20 µL 2 mM

NADH 10 mM 20 µL 0.2 mM

LDH (Coupling

Enzyme)
~1000 U/mL 5 µL ~5 U/mL

PEP (Substrate) 100 mM 5 µL 0.5 mM

Start Reaction

PK Enzyme (diluted) Varies 100 µL Varies

Total Volume 1000 µL

Table 1: Typical reaction mixture for a Pyruvate Kinase assay. Concentrations of substrates

(ADP, PEP) can be varied to determine kinetic parameters.[2][7][8]

General Experimental and Data Analysis Workflow
The process of quantifying enzyme kinetics using NADH-linked assays follows a structured

workflow, from initial preparation to the final determination of kinetic constants.
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Caption: General workflow for NADH-linked enzyme kinetic assays. [100 chars]
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Data Acquisition and Analysis
The raw data from the spectrophotometer is the change in absorbance at 340 nm over time

(ΔA/min). This is converted into enzyme activity (units of µmol of substrate converted per

minute) using the Beer-Lambert Law: A = εcl.[11][12]

A = Absorbance (dimensionless)

ε (epsilon) = Molar extinction coefficient for NADH at 340 nm, which is 6220 M⁻¹cm⁻¹.[11]

[13]

c = Concentration of NADH (in M)

l = Path length of the cuvette (typically 1 cm)

Step-by-Step Calculation:

Determine the initial velocity (v₀): Plot Absorbance vs. Time (minutes) and calculate the slope

of the initial linear portion of the curve. This slope is the rate of change in absorbance

(ΔA/min).[14] The rate should be negative for NADH consumption.

Calculate the change in NADH concentration:

Rate (M/min) = (ΔA/min) / (ε * l)

Rate (µmol/L/min) = [ (ΔA/min) / (6220 M⁻¹cm⁻¹ * 1 cm) ] * 1,000,000 µM/M

Calculate the total activity in the assay:

Activity (µmol/min) = Rate (µmol/L/min) * Reaction Volume (L)

Calculate Specific Activity:

Specific Activity (µmol/min/mg) = Activity (µmol/min) / mass of enzyme in the assay (mg)[9]

To determine the Michaelis constant (Km) and maximum velocity (Vmax), a series of assays

are performed where the concentration of the primary substrate is varied while keeping all other

components, including the enzyme concentration, constant.[15]
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Generate Data: Perform the assay with a range of substrate concentrations, from well below

to well above the expected Km. Calculate the initial velocity (v₀) for each concentration.

Plot the Data: A common method is to create a Lineweaver-Burk plot (a double reciprocal

plot) by plotting 1/v₀ versus 1/[S].[16][17]

Calculate Km and Vmax: The data should form a straight line.

Vmax = 1 / (y-intercept)

Km = slope * Vmax or -1 / (x-intercept)

Substrate [S]
(µM)

ΔA340/min
Initial Velocity
(v₀)
(µmol/min/mg)

1 / [S] (µM⁻¹) 1 / v₀

10 0.015 12.1 0.100 0.0826

20 0.026 20.9 0.050 0.0478

50 0.048 38.6 0.020 0.0259

100 0.070 56.3 0.010 0.0178

200 0.095 76.4 0.005 0.0131

500 0.120 96.5 0.002 0.0104

Table 2: Example data set for determining kinetic parameters. Velocity is calculated based on a

hypothetical enzyme concentration of 0.02 mg in a 1 mL reaction volume.

Kinetic Parameter Value Unit

Vmax 125 µmol/min/mg

Km 75 µM

Table 3: Example kinetic parameters derived from the data in Table 2.
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Caption: Workflow for kinetic data analysis. [100 chars]
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Troubleshooting Common Issues
Problem Possible Cause(s) Recommended Solution(s)

No or Very Low Signal

1. Inactive primary or coupling

enzyme.[18] 2. Degraded

NADH or substrate.[19] 3.

Incorrect buffer pH or

composition.

1. Test enzymes with a positive

control. Ensure proper storage

and handling. 2. Prepare

NADH and other labile

reagents fresh. 3. Verify buffer

pH and ensure all necessary

cofactors (e.g., Mg²⁺) are

present.

High Background Rate (in no-

enzyme control)

1. Spontaneous degradation of

NADH or substrate.[20] 2.

Contamination in buffer or

reagents.[19] 3. Assay

interference from test

compounds (e.g., redox

activity).[21]

1. Use high-purity reagents.

Store NADH protected from

light and on ice. 2. Use fresh,

filtered buffers. 3. Run

compound-only controls.

Assess compound stability and

reactivity.[21]

Non-Linear Reaction Rate

1. Substrate depletion (rate

slows down). 2. Coupling

enzyme(s) are rate-limiting. 3.

Enzyme concentration is too

high, leading to rapid substrate

consumption.[9]

1. Use only the initial, linear

portion of the curve for

calculations. 2. Increase the

concentration of the coupling

enzymes to ensure they are

not the bottleneck. 3. Reduce

the concentration of the

primary enzyme.

High Variability Between

Replicates

1. Inaccurate pipetting.[19] 2.

Inconsistent mixing of

reagents. 3. Temperature

fluctuations across the plate

("edge effects").[18][22]

1. Use calibrated pipettes. 2.

Ensure thorough but gentle

mixing after adding each

reagent. 3. Equilibrate the

plate to the assay temperature

before starting; use a plate

sealer.

Table 4: Common troubleshooting guidance for NADH-linked assays.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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